molecular formula C11H13NO2 B3078520 5-Benzylmorpholin-3-one CAS No. 1052210-00-0

5-Benzylmorpholin-3-one

Cat. No. B3078520
CAS RN: 1052210-00-0
M. Wt: 191.23
InChI Key: PXPFDUZBGQDAEP-UHFFFAOYSA-N
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Description

5-Benzylmorpholin-3-one is an organic compound that has attracted scientific attention due to its properties and potential applications in various fields of research and industry. It is also known as ®-5-Benzylmorpholin-3-one .


Synthesis Analysis

The synthesis of this compound involves the preparation of N-Boc-(S)-5-phenyl- and N-Boc-(S)-5-benzylmorpholin-3-one from L-phenylglycine and L-phenylalanine methyl esters . This process is followed by the formation of the corresponding 1,1-bisphosphonates .


Molecular Structure Analysis

The molecular formula of this compound is C11H13NO2 . The structure of this compound includes a morpholinone ring with a benzyl group attached .

Scientific Research Applications

Anticancer and Antibacterial Agents

  • Eco-Sustainable Synthesis : Derivatives of 2-phenyl 1,3-benzodioxole, related to 5-Benzylmorpholin-3-one, were synthesized using eco-friendly methods. These derivatives demonstrated significant anticancer and antibacterial potency, surpassing standard reference compounds. Their DNA binding capacity was also notable, suggesting potential applications in targeted therapies (Gupta et al., 2016).

Polymer Synthesis

  • Ring-Opening Polymerization : A monomer similar to this compound was synthesized from l-phenylalanine. This led to the creation of poly(ester amide) homopolymers with potential applications in drug delivery, especially for hydrophobic drugs with aromatic moieties (Göppert et al., 2022).

Synthesis of Novel Compounds

  • Diastereoselective Synthesis : The synthesis of 5-substituted morpholine-3-phosphonic acids involved this compound derivatives. These compounds have potential applications in various chemical and pharmaceutical contexts (Bonilla-Landa et al., 2014).

Medicinal Chemistry

  • Drug Design and Synthesis : Studies involving compounds structurally related to this compound have demonstrated potential in the design of new drugs, particularly in addressing diseases such as asthma and allergic rhinitis (Expert Opinion on Therapeutic Patents, 2004).

Computational and Structural Analysis

  • Molecular Docking and Computational Studies : Research has been conducted on novel molecular hybrids and derivatives, involving computational and docking studies. These studies contribute to understanding the interaction of such compounds with biological receptors, which is crucial for drug development (Krishnan & Thanikachalam, 2021).

Safety and Hazards

5-Benzylmorpholin-3-one may cause skin irritation, allergic skin reaction, serious eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

Future Directions

5-Benzylmorpholin-3-one has potential applications in various fields of research and industry. A recent study has focused on the development of a morpholin-3-one derivative with an improved kinetic profile for imaging MAGL in the brain . This suggests that this compound and its derivatives could have significant future applications in medical imaging and other areas of research.

properties

IUPAC Name

5-benzylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPFDUZBGQDAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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